molecular formula C17H15FN2O2 B5500488 N~3~-(2-FLUOROPHENYL)-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE

N~3~-(2-FLUOROPHENYL)-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE

Cat. No.: B5500488
M. Wt: 298.31 g/mol
InChI Key: KJXUXBAIWGOTEH-UHFFFAOYSA-N
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Description

N~3~-(2-FLUOROPHENYL)-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrrolidinecarboxamides This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a pyrrolidine ring

Scientific Research Applications

N~3~-(2-FLUOROPHENYL)-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with specific proteins or enzymes in the body. If it’s a material, its properties might be due to its molecular structure .

Safety and Hazards

The safety and hazards of this compound would need to be assessed through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-FLUOROPHENYL)-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzoyl chloride with phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-FLUOROPHENYL)-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

N~3~-(2-FLUOROPHENYL)-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:

  • 3-Chloro-N-(2-fluorophenyl)benzamide
  • 2-Iodo-N-(4-bromophenyl)benzamide
  • Oxadiazole derivatives

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The presence of the fluorophenyl group in N3-(2-FLUOROPHENYL)-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE imparts unique reactivity and potential biological activities, distinguishing it from other related compounds.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-14-8-4-5-9-15(14)19-17(22)12-10-16(21)20(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXUXBAIWGOTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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